molecular formula C7H2Cl3F3 B6302431 1,2,3-Trichloro-4-(trifluoromethyl)benzene CAS No. 61841-45-0

1,2,3-Trichloro-4-(trifluoromethyl)benzene

Cat. No.: B6302431
CAS No.: 61841-45-0
M. Wt: 249.4 g/mol
InChI Key: HVYQJEDLPSKQGC-UHFFFAOYSA-N
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Description

1,2,3-Trichloro-4-(trifluoromethyl)benzene is a halogenated aromatic compound that serves as a valuable synthetic intermediate in advanced chemical research and development. This structure combines a trichlorobenzene core with a trifluoromethyl group, making it a useful scaffold for constructing more complex molecules, particularly in pharmaceutical and agrochemical discovery . Researchers utilize this compound in cross-coupling reactions and nucleophilic aromatic substitutions, where the chlorine atoms can be selectively displaced to introduce a variety of functional groups . The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic properties of the aromatic ring, which can affect the reactivity and metabolic stability of resulting compounds . As a reagent, it is applied in the synthesis of ligands, materials, and active ingredients. This product is intended for research purposes only in a controlled laboratory setting and is not for diagnostic, therapeutic, or personal use. Researchers should consult safety data sheets and handle the compound with appropriate personal protective equipment, as is standard with halogenated aromatic compounds .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3-trichloro-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3F3/c8-4-2-1-3(7(11,12)13)5(9)6(4)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYQJEDLPSKQGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70536149
Record name 1,2,3-Trichloro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70536149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61841-45-0
Record name 1,2,3-Trichloro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70536149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Precursors of 1,2,3 Trichloro 4 Trifluoromethyl Benzene

Established Synthetic Routes to 1,2,3-Trichloro-4-(trifluoromethyl)benzene

The traditional synthesis of polychlorinated and trifluoromethylated benzene (B151609) derivatives often relies on sequential halogenation and functional group interconversion, starting from simpler benzene feedstocks.

Chlorination Reactions of Benzene Derivatives

The introduction of chlorine atoms onto a benzene ring is a cornerstone of aromatic chemistry, typically proceeding via electrophilic aromatic substitution. When the benzene ring is substituted with a trifluoromethyl (-CF3) group, this substituent exerts a powerful influence on the reaction's regioselectivity. The -CF3 group is strongly electron-withdrawing and acts as a deactivating meta-director for further electrophilic substitution. quora.com

Therefore, the direct chlorination of trifluoromethylbenzene in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl3), primarily yields 3-chloro-1-(trifluoromethyl)benzene. quora.com Achieving a 1,2,3-trichloro substitution pattern around a pre-existing trifluoromethyl group via direct chlorination is challenging due to these directing effects and requires more forcing conditions or multi-step pathways.

Direct Chlorination Approaches for Aryl Substrates

Direct chlorination of an appropriately substituted precursor is a common strategy. For instance, the chlorination of 4-chlorobenzotrifluoride (B24415) can be undertaken to introduce additional chlorine atoms. Studies on this reaction have explored various catalysts, including FeCl3, aluminum chloride (AlCl3), and mixtures like Fe + PCl3. fluorine1.ru The reaction is typically performed by passing excess chlorine gas through the substrate at a controlled temperature. fluorine1.ru However, achieving the specific 1,2,3-trichloro isomer selectively is difficult, often resulting in a mixture of polychlorinated products. The use of AlCl3 as a catalyst has been noted to sometimes cause an undesirable side reaction involving the substitution of fluorine atoms in the trifluoromethyl group with chlorine. fluorine1.ru

A more viable direct approach involves the chlorination of an aniline (B41778) derivative. While direct chlorination of unprotected anilines is possible, it often requires specific conditions to achieve high yields and regioselectivity. beilstein-journals.org A more common industrial approach involves the chlorination of a protected aniline or the introduction of the amino group after chlorination. google.com For example, 4-trifluoromethyl-aniline can be subjected to ring chlorination to produce 2,6-dichloro-4-trifluoromethyl-aniline, a key precursor for insecticides like Fipronil and a direct antecedent for the target molecule. google.com

Strategies for Trifluoromethyl Group Incorporation

Introducing the trifluoromethyl group onto a pre-chlorinated benzene ring is a powerful alternative strategy. The Sandmeyer reaction is a classic and versatile method for this type of transformation. wikipedia.orgnih.gov This reaction involves the diazotization of an aromatic amine (aniline) to form a diazonium salt, which is then displaced by a nucleophile using a copper(I) salt as a catalyst or reagent. wikipedia.org

A "Sandmeyer-type" trifluoromethylation allows for the conversion of an aryl amine to an aryl trifluoromethyl compound. wikipedia.orgnih.gov This can be achieved through several protocols:

Two-Step Process: An aniline is first converted to its diazonium salt using reagents like tert-butyl nitrite (B80452) or sodium nitrite with acid. nih.govgoogle.com The isolated or in situ generated diazonium salt is then treated with a trifluoromethyl source in the presence of a copper catalyst. organic-chemistry.orgresearchgate.net

One-Pot Process: Diazotization and trifluoromethylation are combined in a single reaction vessel, offering convenience for widely available aromatic amines. organic-chemistry.org

Various trifluoromethylating agents can be employed, including the inexpensive (trifluoromethyl)trimethylsilane (B129416) (TMSCF3) with a copper(I) catalyst, or trifluoromethyl-silver complexes. nih.govorganic-chemistry.org This method is tolerant of many functional groups, including existing halo-substituents. organic-chemistry.org Therefore, a plausible route to this compound is the diazotization of 1,2,3-trichloro-4-aminobenzene followed by a copper-mediated trifluoromethylation.

Table 1: Comparison of Trifluoromethylation Methods
MethodStarting MaterialKey ReagentsConditionsAdvantagesReference
Sandmeyer-Type TrifluoromethylationAryl Amine (Aniline)1. Diazotizing agent (e.g., t-BuONO, NaNO2/H+) 2. CF3 Source (e.g., TMSCF3, AgCF3) 3. Copper(I) catalystMild, often at low to room temperatureHigh functional group tolerance, uses available precursors organic-chemistry.org, nih.gov
Copper-Mediated Cross-CouplingAryl IodideTMSCF3, Cu(I) salt, Fluoride (B91410) source (e.g., KF)Mild conditionsMainly limited to aryl iodides nih.gov, organic-chemistry.org
Palladium-Catalyzed Cross-CouplingAryl ChlorideTESCF3, KF, Pd-catalyst with specific ligand (e.g., BrettPhos)Mild conditionsBroad substrate scope including chlorides, high functional group tolerance nih.gov, nih.gov

Advanced and Novel Synthetic Strategies

Recent advancements in synthetic chemistry have introduced more efficient and environmentally benign methods for constructing complex molecules like this compound.

Catalytic Systems for Halogenation and Fluorination (e.g., Lewis Acid Catalysis, Ionic Liquids)

Lewis Acid Catalysis: As mentioned, Lewis acids like FeCl3 and AlCl3 are standard catalysts for electrophilic halogenation. fluorine1.ru More advanced catalytic systems are continuously being developed. For instance, iron(III)-catalyzed trifluoromethylthiolation has been achieved using a dual system of iron(III) chloride and a Lewis base, which could be adapted for trifluoromethylation. acs.org Similarly, catalytic amounts of strong Lewis acids like trimethylsilyl (B98337) bis(trifluoromethanesulfonyl)imide have been used for electrophilic trifluoromethylation of certain substrates. acs.org

Ionic Liquids: Ionic liquids (ILs) have emerged as "green" alternatives to volatile organic solvents. nih.govresearchgate.net They can act as both the solvent and catalyst for halogenation reactions. nih.gov For example, Brønsted-acidic ionic liquids can efficiently promote the halogenation of activated aromatic compounds using N-halosuccinimides (NCS for chlorination, NBS for bromination) under mild conditions. nih.gov The use of copper(II) halides (CuCl2) in ionic liquids has also been shown to achieve direct and regioselective chlorination of unprotected anilines with high yields, avoiding the need for protecting groups or hazardous reagents like chlorine gas. beilstein-journals.org This offers a safer and more efficient protocol for chlorinating precursors like 4-(trifluoromethyl)aniline. beilstein-journals.org

Table 2: Advanced Catalytic Halogenation Systems
SystemSubstrate TypeReagentConditionsKey FeaturesReference
CuCl2 in Ionic LiquidUnprotected AnilinesCuCl2Mild (e.g., 80 °C)High yield and regioselectivity (para), no protecting groups needed, no hazardous gas beilstein-journals.org
Brønsted-Acidic Ionic LiquidActivated AromaticsN-Chlorosuccinimide (NCS)Mild (55-85 °C)Acts as both solvent and catalyst, recyclable, short reaction times nih.gov
FeCl3 / PCl34-ChlorobenzotrifluorideCl2 gasRoom TemperatureEffective for polychlorination, though selectivity can be an issue fluorine1.ru

Multi-step Reaction Sequences for Functionalization

The synthesis of a highly substituted compound like this compound invariably involves a multi-step sequence. A highly plausible and efficient route starts from a readily available precursor and builds complexity step-by-step.

One such sequence begins with p-chlorobenzotrifluoride (4-chloro-1-(trifluoromethyl)benzene) . google.comgoogle.com

Nitration: The starting material is nitrated using a mixture of nitric and sulfuric acid to introduce a nitro group. Due to the directing effects of the existing substituents, this would likely produce 4-chloro-2-nitro-1-(trifluoromethyl)benzene.

Reduction: The nitro group is then reduced to an amine, yielding 4-chloro-2-amino-1-(trifluoromethyl)benzene. This reduction can be achieved using methods like catalytic hydrogenation (e.g., with a Pd/C catalyst) or with iron powder in an acidic medium. google.comgoogle.com

Chlorination & Diazotization/Substitution: From this aniline, there are two main branches to reach the final product:

Path A (Chlorinate then De-amine): The aniline could be chlorinated twice more. This would likely require protection of the amine, followed by chlorination and deprotection. A subsequent Sandmeyer reaction could then be used to replace the amino group with the third chlorine atom.

Path B (Diazotize then Chlorinate): A more direct route involves the diazotization of an already appropriately chlorinated aniline. The synthesis of 2,6-dichloro-4-(trifluoromethyl)aniline is well-documented. google.comchemicalforums.com This key intermediate can be diazotized using nitrosyl sulfuric acid or sodium nitrite in acid. chemicalforums.com The resulting diazonium salt can then undergo a classic Sandmeyer reaction with copper(I) chloride (CuCl) and hydrochloric acid to replace the diazonium group with a chlorine atom, directly yielding this compound. This final step is analogous to many well-established Sandmeyer chlorinations. wikipedia.orgnih.gov

This strategic, multi-step approach, which leverages the robust and predictable nature of reactions like diazotization and Sandmeyer substitution, represents the most logical and established pathway for the synthesis of this compound.

Preparation of Related and Precursor Compounds

The creation of this compound hinges on the availability of appropriately substituted precursors. The synthesis of these precursors often involves multi-step sequences that build the required substitution pattern.

A key precursor is 2,3,4-trichlorotoluene (B1346101) . The direct chlorination of toluene (B28343) with three equivalents of chlorine in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃), can produce a mixture of trichlorotoluene isomers, including the 2,3,4-isomer. researchgate.netwikipedia.org The separation of this specific isomer from the mixture is a critical step.

Once 2,3,4-trichlorotoluene is isolated, the methyl group can be converted to a trifluoromethyl group. This transformation is typically achieved in two stages:

Side-chain chlorination: The methyl group of 2,3,4-trichlorotoluene is exhaustively chlorinated to a trichloromethyl group (-CCl₃) to form 1,2,3-trichloro-4-(trichloromethyl)benzene . This reaction is typically carried out under free-radical conditions, often initiated by UV light. wikipedia.orgyoutube.com The process involves the substitution of all three hydrogen atoms of the methyl group with chlorine atoms.

Halogen exchange (Fluorination): The trichloromethyl group is then converted to a trifluoromethyl group (-CF₃) via a halogen exchange reaction. The Swarts reaction is a classic method for this transformation, employing a fluoride source like antimony trifluoride (SbF₃), often with a catalyst such as antimony pentachloride (SbCl₅). acs.orglibretexts.orggoogle.com Anhydrous hydrogen fluoride (HF) is also a common reagent for this fluorination, sometimes in the presence of a catalyst. researchgate.netresearchgate.net

Table 1: Synthesis of 2,3,4-Trichlorotoluene

Starting MaterialReagentsProductKey ConditionsReference
TolueneCl₂, Lewis Acid (e.g., FeCl₃)2,3,4-Trichlorotoluene (isomer mixture)Electrophilic aromatic substitution researchgate.netwikipedia.org
2,4-Diaminotoluene1. Diazotization (NaNO₂, HCl) 2. Sandmeyer reaction (CuCl)2,4-DichlorotolueneDiazotization followed by chlorination quickcompany.in

An alternative approach involves the Sandmeyer reaction , which is a powerful tool for introducing halogens into an aromatic ring via a diazonium salt intermediate. arkat-usa.orgcdnsciencepub.comacs.orgwikipedia.org This strategy would likely start from a precursor aniline with the desired substitution pattern. For instance, a suitably substituted aniline, such as 4-amino-2,3-dichlorobenzotrifluoride, could be diazotized and subsequently treated with a chloride source, like copper(I) chloride, to introduce the third chlorine atom at the desired position. The synthesis of such a precursor aniline itself would involve several steps. quickcompany.inchemicalbook.comchemicalbook.com

Table 2: Conversion of Trichloromethyl to Trifluoromethyl Group

Starting MaterialReagentsProductReaction TypeReference
1,2,3-Trichloro-4-(trichloromethyl)benzeneHF, SbCl₅ (catalyst)This compoundHalogen Exchange (Swarts Reaction) researchgate.netresearchgate.net
Benzotrichloride (B165768) derivativesHF (gaseous phase), Aluminum fluoride catalystBenzotrifluoride (B45747) derivativesGas-phase fluorination researchgate.net

Green Chemistry Principles in the Synthesis of Halogenated Aromatics

The synthesis of halogenated aromatic compounds has traditionally relied on methods that often involve hazardous reagents and generate significant waste. The principles of green chemistry aim to address these issues by promoting the use of less hazardous materials, increasing energy efficiency, and minimizing waste.

Atom Economy and Waste Reduction: Traditional halogenation reactions can have poor atom economy. The development of catalytic systems, such as copper-catalyzed C-H bond halogenation, can improve efficiency and reduce the need for stoichiometric reagents. beilstein-journals.org

Use of Greener Solvents: Many halogenation reactions are performed in chlorinated solvents, which are often toxic and environmentally persistent. Research into greener solvent alternatives is ongoing.

Ionic liquids have emerged as potential replacement solvents for electrophilic halogenation and other reactions due to their low volatility and thermal stability. arkat-usa.orgwikipedia.orggoogle.com They can act as both the solvent and, in some cases, the catalyst.

Water is an ideal green solvent, and some halogenation reactions, particularly of activated aromatic systems, can be carried out in aqueous media, often with the aid of an oxidant like hydrogen peroxide. cdnsciencepub.comresearchgate.netnih.gov

Solvent-free reactions represent an even greener approach, eliminating solvent waste entirely. These are often possible for liquid substrates or can be facilitated by microwave irradiation. cdnsciencepub.com

Alternative Reagents and Catalysts:

Phase-transfer catalysis can be employed to facilitate reactions between reactants in different phases, reducing the need for homogeneous solutions and potentially enabling the use of greener solvent systems. researchgate.netacs.orgelsevierpure.com This is particularly relevant for halogen exchange reactions using solid inorganic fluorides.

The use of hydrogen peroxide as an oxidant in combination with a halide source (e.g., hydrobromic acid) provides a greener alternative to traditional brominating agents like elemental bromine or N-bromosuccinimide, with water as the only byproduct. cdnsciencepub.comresearchgate.net

Energy Efficiency: The use of microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods.

The application of these green chemistry principles to the synthesis of this compound and its precursors can lead to more sustainable and environmentally responsible manufacturing processes.

Chemical Reactivity, Transformation Pathways, and Derivative Synthesis

Electrophilic Aromatic Substitution Reactions of 1,2,3-Trichloro-4-(trifluoromethyl)benzene

Electrophilic Aromatic Substitution (EAS) on the this compound ring is expected to be significantly slower than on benzene (B151609) itself. This is due to the cumulative deactivating effects of the four electron-withdrawing groups.

The mechanism of EAS involves the attack of an electrophile on the π-electron system of the benzene ring to form a positively charged carbocation intermediate, often called a sigma complex or arenium ion. The stability of this intermediate is a key factor in determining the reaction rate.

Trifluoromethyl Group (-CF₃): The -CF₃ group is one of the most powerful electron-withdrawing groups. lumenlearning.com It exerts a strong negative inductive effect (-I) due to the high electronegativity of the fluorine atoms, which destabilizes the positively charged intermediate, thereby strongly deactivating the ring towards electrophilic attack. cas.orggoogle.com

Chloro Groups (-Cl): Halogens like chlorine are also deactivating. They withdraw electron density through induction (-I effect) because of their electronegativity. cas.org However, they can also donate electron density through resonance (+R effect) via their lone pairs. While the inductive effect is generally stronger, making halogens net deactivators, the resonance effect plays a crucial role in directing the position of substitution. google.com

In this compound, the combined inductive pull of three chlorine atoms and one trifluoromethyl group makes the aromatic ring extremely electron-poor and thus highly deactivated towards reactions with electrophiles like the nitronium ion (NO₂⁺). masterorganicchemistry.comlibretexts.orglibretexts.org

The positions available for substitution on the this compound ring are C-5 and C-6. The regioselectivity of an incoming electrophile is determined by the directing effects of the existing substituents.

Ortho, Para-Directors: The three chlorine atoms are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves, primarily through resonance stabilization of the carbocation intermediate. nih.gov

Meta-Directors: The trifluoromethyl group is a strong meta-director, as it destabilizes the carbocation intermediate less when the electrophile adds to the meta position compared to the ortho or para positions. google.comnih.gov

The directing influences on the two available sites can be summarized as follows:

Attack at C-5: This position is para to the chlorine at C-1 and ortho to the chlorine at C-3. It is meta to the chlorine at C-2 and meta to the -CF₃ group at C-4.

Attack at C-6: This position is para to the chlorine at C-2 and meta to the chlorines at C-1 and C-3. Crucially, it is meta to the powerful -CF₃ directing group at C-4.

Given the potent meta-directing influence of the -CF₃ group, electrophilic substitution, if it occurs, is most likely to proceed at the C-6 position. While the chlorine atoms exert some ortho, para-directing influence, the deactivating and meta-directing nature of the trifluoromethyl group is expected to be the dominant factor in determining the reaction's outcome.

Substitution SiteInfluence from 1-ClInfluence from 2-ClInfluence from 3-ClInfluence from 4-CF₃Predicted Outcome
C-5Para (Favorable)Meta (Unfavorable)Ortho (Favorable)Meta (Favorable)Possible, but less likely
C-6Meta (Unfavorable)Para (Favorable)Meta (Unfavorable)Meta (Strongly Favorable) Most Probable Site

Nucleophilic Substitution and Other Transformations

In contrast to its deactivation towards electrophiles, the electron-deficient nature of the this compound ring makes it highly activated for Nucleophilic Aromatic Substitution (SNAr).

The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized negative intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (a halide ion). msu.edulibretexts.org This reaction is greatly accelerated by the presence of electron-withdrawing groups at positions ortho or para to the leaving group, as they help to stabilize the negative charge of the intermediate. libretexts.org

The relative reactivity of the three chlorine atoms in this compound towards a nucleophile (e.g., sodium methoxide) can be assessed based on the positions of the activating groups:

Chlorine at C-1: This chlorine is para to the strongly activating -CF₃ group and ortho to the 2-Cl group. It is well-activated for displacement.

Chlorine at C-2: This chlorine is meta to the -CF₃ group, offering no resonance stabilization from the most powerful activating group. It is, however, ortho to the 1-Cl and 3-Cl groups. This position is the least activated.

Chlorine at C-3: This chlorine is ortho to the strongly activating -CF₃ group and ortho to the 2-Cl group. The ortho position to the -CF₃ group provides very strong activation.

Therefore, the chlorine atom at the C-3 position is predicted to be the most reactive and most likely to be displaced during a nucleophilic substitution reaction due to the powerful stabilizing effect of the adjacent trifluoromethyl group on the Meisenheimer intermediate.

Chlorine PositionRelation to -CF₃ GroupActivation Level by -CF₃Activation by other -ClPredicted Reactivity
C-1ParaStrongOrtho to 2-ClHigh
C-2MetaWeakOrtho to 1-Cl and 3-ClLow
C-3Ortho Very Strong Ortho to 2-ClHighest

The functional groups on this compound offer pathways for creating more complex molecules. While specific derivatization reactions starting from this exact compound are not extensively detailed in the surveyed literature, related chemistries suggest potential transformations. For instance, trifluoromethyl-substituted aromatics can be precursors for nitrogen-containing heterocycles like triazoles, which are valuable in medicinal chemistry and materials science. nih.gov Such syntheses often involve nucleophilic substitution or cycloaddition reactions. nih.govnih.gov The presence of multiple reactive chlorine atoms could, in principle, allow for sequential substitutions to build diverse chemical structures.

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction of this compound involve transformations of the aromatic ring or its substituents.

Oxidation: The aromatic ring of chlorinated benzenes is generally resistant to oxidation but can be metabolized in biological systems by cytochrome P450 (CYP) enzymes. nih.govresearchgate.net Studies on compounds like 1,2,4-trichlorobenzene (B33124) show that metabolic oxidation typically involves hydroxylation, where a C-H bond on the ring is converted to a C-OH group. nih.gov By analogy, the oxidation of this compound would likely yield a trichlorotrifluoromethylphenol. The specific isomer formed would depend on the regioselectivity of the particular CYP enzymes involved. nih.govresearchgate.net

Reduction: The reduction of the aromatic ring or the trifluoromethyl group requires specific reagents and conditions.

Ring Reduction: Catalytic hydrogenation of benzene rings typically requires harsh conditions, such as high pressure and specialized catalysts like platinum or rhodium. libretexts.org Under such conditions, the aromatic ring could be reduced to a cyclohexane (B81311) ring. The Birch reduction, which uses an alkali metal in liquid ammonia, is another method for reducing aromatic rings. The reactivity in a Birch reduction is increased by electron-withdrawing substituents, suggesting that this compound would be a reactive substrate for this transformation. lumenlearning.com

-CF₃ Group Reduction: The reduction of a trifluoromethyl group is challenging due to the strength of the C-F bonds. While not extensively documented for this specific molecule, certain metal hydride reagents or catalytic systems can, under specific conditions, achieve reduction of such groups.

Investigating Zwitterionic and Other Reaction Intermediates in Related Systems

In the study of chemical reactions, understanding the nature of transient intermediates is crucial for elucidating reaction mechanisms. For aromatic compounds like this compound, which are rich in π-electrons, a variety of intermediates can be postulated depending on the reaction type. While zwitterionic intermediates are a topic of interest in certain organic reactions, for the most pertinent reactions involving this class of highly halogenated, electron-deficient aromatic compounds, other intermediates are more commonly accepted.

The primary reaction pathway for compounds like this compound is nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the chloro and trifluoromethyl substituents makes the aromatic ring electrophilic and thus susceptible to attack by nucleophiles. masterorganicchemistry.com The generally accepted mechanism for SNAr reactions proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.orgyoutube.com This two-step addition-elimination mechanism involves the initial attack of the nucleophile on the carbon atom bearing a leaving group (in this case, a chlorine atom), forming a tetrahedral intermediate. The negative charge of this intermediate is delocalized across the aromatic ring and is significantly stabilized by the electron-withdrawing groups, particularly those at the ortho and para positions relative to the point of attack. libretexts.org

In contrast, zwitterionic intermediates, which are molecules that contain both a positive and a negative formal charge, are more commonly discussed in the context of pericyclic reactions, such as [3+2] cycloadditions. nih.gov However, even in these systems, computational studies often indicate that the reaction proceeds through a concerted, one-step mechanism rather than via a distinct zwitterionic intermediate. nih.gov Attempts to isolate or computationally locate stable zwitterionic intermediates in many such reactions have been unsuccessful. nih.gov

Table 1: Comparison of Proposed Intermediates in Aromatic Reactions

Intermediate TypeTypical ReactionDescriptionRelevance to this compound
Meisenheimer Complex Nucleophilic Aromatic Substitution (SNAr)A resonance-stabilized, negatively charged carbanionic intermediate formed by the addition of a nucleophile to an electron-deficient aromatic ring. libretexts.orglibretexts.orgHighly Relevant: This is the accepted intermediate for the primary reaction pathway of this compound with nucleophiles.
Zwitterionic Intermediate Cycloaddition Reactions (e.g., [3+2])A neutral molecule with a positive and a negative formal charge at different locations within the molecule. nih.govLow Relevance: While studied in other aromatic systems, it is not the proposed intermediate for the characteristic SNAr reactions of this compound.
Benzyne Intermediate Elimination-Addition ReactionsA highly reactive intermediate formed by the elimination of two substituents from adjacent carbon atoms of an aromatic ring, resulting in a formal triple bond. chemistrysteps.comLow Relevance: This mechanism typically requires very strong bases and is less common for highly activated, electron-deficient systems that favor the SNAr pathway.

Detailed research findings on the specific reaction intermediates of this compound are not extensively available in public literature. However, based on the well-established principles of physical organic chemistry and studies on analogous polychlorinated and polyfluorinated aromatic compounds, the investigation into its reactivity would primarily focus on the formation and stabilization of Meisenheimer complexes in nucleophilic substitution reactions.

Spectroscopic Characterization and Advanced Structural Elucidation of 1,2,3 Trichloro 4 Trifluoromethyl Benzene

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. For 1,2,3-Trichloro-4-(trifluoromethyl)benzene, the FTIR spectrum would be expected to show characteristic absorption bands corresponding to the vibrations of the benzene (B151609) ring, the carbon-chlorine (C-Cl) bonds, and the trifluoromethyl (CF₃) group.

Key expected vibrational modes would include:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aromatic C=C stretching: These vibrations within the benzene ring usually appear in the 1600-1450 cm⁻¹ region.

C-F stretching: The strong electronegativity of fluorine atoms results in intense absorption bands for C-F stretching vibrations, typically found in the range of 1350-1000 cm⁻¹.

C-Cl stretching: The carbon-chlorine stretching vibrations are expected in the fingerprint region, generally between 800 and 600 cm⁻¹.

Aromatic C-H bending: Out-of-plane bending vibrations of the aromatic C-H bonds can provide information about the substitution pattern and are typically seen below 900 cm⁻¹.

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would also exhibit bands corresponding to the aromatic ring and the C-Cl and CF₃ groups. The symmetrical vibrations of the benzene ring and the CF₃ group are expected to be particularly prominent in the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, the precise connectivity and spatial arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Studies

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, which has the molecular formula C₇H₂Cl₃F₃, there are two protons attached to the aromatic ring.

The expected features of the ¹H NMR spectrum would be:

Two distinct signals in the aromatic region (typically δ 7.0-8.5 ppm).

The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the three chlorine atoms and the trifluoromethyl group.

The signals would likely appear as doublets due to coupling with each other. The magnitude of the coupling constant would be indicative of their relative positions on the benzene ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, a total of seven distinct carbon signals would be expected in the ¹³C NMR spectrum.

The anticipated characteristics of the ¹³C NMR spectrum include:

Six signals corresponding to the aromatic carbons and one signal for the trifluoromethyl carbon.

The chemical shifts of the aromatic carbons would be significantly affected by the attached chlorine and trifluoromethyl substituents.

The carbon of the CF₃ group would appear as a quartet due to coupling with the three fluorine atoms.

The carbons bonded to chlorine would also exhibit characteristic chemical shifts. For comparison, the signals in 1,2,3-trichlorobenzene (B84244) appear at δ 133.5, 131.2, and 128.1 ppm. epa.gov

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Applications

¹⁹F NMR spectroscopy is a highly sensitive technique for the analysis of organofluorine compounds. For this compound, the ¹⁹F NMR spectrum would provide direct information about the trifluoromethyl group.

The expected feature of the ¹⁹F NMR spectrum is:

A single signal, as all three fluorine atoms in the CF₃ group are chemically equivalent.

The chemical shift of this signal would be characteristic of a trifluoromethyl group attached to a chlorinated benzene ring. For instance, the ¹⁹F chemical shift for 1-chloro-4-(trifluoromethyl)benzene is reported to be around -62.64 ppm. rsc.org

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through the analysis of fragmentation patterns. For this compound (C₇H₂Cl₃F₃), the molecular formula confirms an average mass of approximately 249.44 g/mol and a monoisotopic mass of 247.917418 g/mol . epa.gov

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its isotopic composition. Due to the presence of three chlorine atoms, this peak would be accompanied by characteristic isotopic peaks at [M+2]⁺, [M+4]⁺, and [M+6]⁺, with relative intensities dictated by the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of this compound under EI conditions is expected to proceed through several characteristic pathways, driven by the stability of the resulting fragments. Key fragmentation routes would likely involve:

Loss of a Chlorine Atom: The cleavage of a C-Cl bond to yield a [M-Cl]⁺ fragment. This is a common fragmentation pathway for chlorinated aromatic compounds.

Loss of the Trifluoromethyl Group: The expulsion of the -CF₃ radical to form a [M-CF₃]⁺ ion. The stability of the resulting trichlorobenzene cation would favor this fragmentation.

Sequential Loss of Halogen Atoms: Further fragmentation could involve the sequential loss of the remaining chlorine atoms from the aromatic ring.

Ring Fragmentation: At higher energies, fragmentation of the benzene ring itself can occur, leading to smaller charged fragments.

The analysis of the relative abundances of these fragment ions provides a veritable fingerprint of the molecule, confirming the connectivity of the atoms and the presence of the key functional groups.

Table 1: Predicted Major Mass Spectrometric Fragments for this compound

Fragment Ionm/z (Monoisotopic)Description
[C₇H₂Cl₃F₃]⁺248Molecular Ion
[C₇H₂Cl₂F₃]⁺213Loss of a chlorine atom
[C₆H₂Cl₃]⁺179Loss of the trifluoromethyl group

This table presents predicted data based on the structure and common fragmentation patterns of related compounds. Actual experimental data may vary.

X-ray Crystallography and Solid-State Structural Investigations

While mass spectrometry and other spectroscopic methods provide crucial data on molecular connectivity, X-ray crystallography stands as the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. To date, a specific single-crystal X-ray structure of this compound has not been reported in publicly accessible crystallographic databases.

Key expected features of the solid-state structure include:

Intermolecular Interactions: The crystal packing is likely to be dominated by a combination of van der Waals forces and weaker halogen...halogen and halogen...π interactions. The electron-withdrawing nature of both the chlorine atoms and the trifluoromethyl group will create regions of positive and negative electrostatic potential on the molecular surface, guiding the formation of these interactions.

Molecular Packing: The arrangement of molecules in the unit cell will seek to maximize packing efficiency. The irregular shape of the molecule, with the bulky trifluoromethyl group and the adjacent chlorine atoms, may lead to a complex packing arrangement.

Influence of Substituents: The trifluoromethyl group is known to participate in various non-covalent interactions, including fluorine...hydrogen and fluorine...π interactions, which could play a significant role in the crystal lattice. The chlorine atoms can also engage in halogen bonding.

A detailed X-ray crystallographic study would provide precise bond lengths, bond angles, and torsion angles, offering invaluable experimental data to compare with theoretical calculations and to understand the electronic effects of the substituents on the geometry of the benzene ring.

Chromatographic Techniques for Separation and Analysis (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, particularly in the context of reaction monitoring and purity assessment. iloencyclopaedia.org Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are well-suited for the analysis of this type of halogenated aromatic compound. rsc.orgwur.nl

Gas Chromatography (GC):

Given its volatility, GC is an excellent method for the analysis of this compound. In GC, the compound is vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the compound's boiling point and its interaction with the stationary phase coated on the inside of the column. nih.govnih.gov

Column Selection: A variety of capillary columns can be used, with non-polar or mid-polar stationary phases being the most common choices for halogenated aromatics. A standard non-polar column, such as one with a polydimethylsiloxane (B3030410) phase, would separate compounds primarily based on their boiling points. For separating isomers, a more polar stationary phase might be required to exploit differences in dipole moments.

Detection: A mass spectrometer (GC-MS) is the ideal detector, as it provides both retention time data for quantification and mass spectral data for positive identification. nih.gov Other sensitive detectors for halogenated compounds, such as an electron capture detector (ECD) or a halogen-specific detector (XSD), could also be employed. nih.gov

High-Performance Liquid Chromatography (HPLC):

HPLC is another powerful technique for the analysis of this compound, offering a complementary separation mechanism to GC. advancechemjournal.com In HPLC, the compound is dissolved in a liquid mobile phase and pumped through a column packed with a stationary phase.

Mode of Separation: Reversed-phase HPLC (RP-HPLC) is the most probable mode for this compound. chromforum.org In RP-HPLC, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The retention of the analyte is governed by its hydrophobicity; more non-polar compounds are retained longer.

Detection: A diode-array detector (DAD) or a UV-Vis detector would be suitable for detecting the aromatic system of the molecule. For enhanced sensitivity and specificity, coupling the HPLC system to a mass spectrometer (LC-MS) is the preferred approach.

Table 2: Predicted Chromatographic Behavior of this compound

TechniqueStationary PhasePredicted Elution Behavior
Gas Chromatography (GC)Non-polar (e.g., DB-5)Elution time will be primarily dependent on its boiling point relative to other components in the mixture.
High-Performance Liquid Chromatography (HPLC)Reversed-Phase (e.g., C18)Retention will be significant due to its non-polar character. Elution would require a mobile phase with a substantial proportion of organic solvent.

This table presents predicted behavior based on the properties of the compound and general chromatographic principles. Actual retention times will depend on the specific experimental conditions.

Theoretical and Computational Chemistry Studies on 1,2,3 Trichloro 4 Trifluoromethyl Benzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the properties of 1,2,3-trichloro-4-(trifluoromethyl)benzene at the atomic and molecular level. These methods offer a detailed perspective on the molecule's geometry and electronic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to determine the most stable molecular geometry by finding the minimum energy conformation. nih.gov This process of geometry optimization provides precise information on bond lengths, bond angles, and dihedral angles.

For instance, in a similar substituted benzene (B151609) molecule, 1,2,3-trichloro-4-nitrobenzene, DFT calculations at the B3LYP/6-311++G(d,p) level of theory revealed distortions in the benzene ring due to the presence of bulky substituents. wuxibiology.com It is expected that the chlorine atoms and the trifluoromethyl group in this compound would similarly cause some deviation from a perfect hexagonal benzene ring structure. The optimized geometry is the foundation for further calculations of other molecular properties.

Table 1: Illustrative Optimized Geometrical Parameters (Hypothetical) This table is a hypothetical representation based on typical values for similar structures, as specific experimental or calculated data for this compound is not readily available in the provided search results.

Parameter Bond Length (Å) Bond Angle (°)
C-C (ring) 1.39 - 1.41 -
C-H ~1.08 -
C-Cl ~1.73 -
C-CF3 ~1.51 -
C-F ~1.34 -
C-C-C (ring) - 118 - 122
C-C-Cl - ~120
C-C-CF3 - ~121

Beyond DFT, other computational methods like ab initio and semiempirical molecular orbital calculations can provide further understanding. Ab initio methods, such as Hartree-Fock (HF), are based on first principles without empirical parameters, offering a rigorous but computationally expensive approach. Semiempirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster for larger molecules. These methods can also be used for geometry optimization and to obtain electronic properties, though with varying levels of accuracy compared to DFT.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data. For this compound, theoretical calculations can predict vibrational frequencies (FTIR and Raman), and nuclear magnetic resonance (NMR) chemical shifts. These predicted spectra can be compared with experimental data to validate the computational model. For example, a study on 1,2,3-trichloro-4-nitrobenzene demonstrated a good correlation between the experimental and calculated vibrational frequencies obtained using DFT. wuxibiology.com This agreement allows for the confident assignment of spectral bands to specific molecular vibrations.

Table 2: Illustrative Predicted vs. Experimental Vibrational Frequencies (Hypothetical) This table illustrates the typical comparison between calculated and experimental data. Specific data for this compound is not available in the search results.

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹) Assignment
C-H stretch ~3100 ~3095 Aromatic C-H stretching
C-C stretch ~1600 ~1595 Aromatic ring stretching
C-F stretch ~1150 ~1145 CF3 symmetric stretching

Analysis of Molecular Orbitals and Electron Density Distribution

The distribution of electrons within a molecule determines its chemical reactivity and electronic properties. Computational methods provide tools to visualize and quantify this distribution.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic behavior of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. nih.gov

For substituted benzenes, the nature and position of the substituent groups significantly influence the HOMO and LUMO energy levels. researchgate.net The electron-withdrawing nature of the three chlorine atoms and the trifluoromethyl group in this compound is expected to lower both the HOMO and LUMO energy levels. The analysis of these orbitals also helps in understanding electronic transitions, such as those observed in UV-Visible spectroscopy.

The Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net The MESP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential, which are prone to nucleophilic attack. researchgate.net

In this compound, the electronegative chlorine and fluorine atoms would create regions of negative potential around them, while the hydrogen atoms and the carbon atoms of the benzene ring would exhibit more positive potential. Understanding the MESP is crucial for predicting how the molecule will interact with other reagents.

Natural Bond Orbital (NBO) Analysis and Charge Distribution

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a detailed picture of chemical bonding. This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds.

For this compound, an NBO analysis would elucidate the electronic structure resulting from the interplay of its substituents. Specifically, it would quantify the polarization of the C-Cl, C-C, C-H, and C-CF3 bonds. The analysis would also reveal the nature and extent of hyperconjugative interactions, such as the donation of electron density from the chlorine lone pairs or the C-C bonds of the benzene ring into the antibonding orbitals of the trifluoromethyl group, and vice-versa.

A hypothetical data table from an NBO analysis for this molecule would typically include the following:

Interactive Data Table: Hypothetical Natural Bond Orbital (NBO) Analysis Data for this compound

Orbital TypeAtoms InvolvedOccupancy (e)Polarization
σ(C-Cl)C1-Cl~1.99Highly polarized towards Cl
σ(C-Cl)C2-Cl~1.99Highly polarized towards Cl
σ(C-Cl)C3-Cl~1.99Highly polarized towards Cl
σ(C-CF3)C4-C(F3)~1.98Polarized towards C(F3)
σ(C-F)C(F3)-F~1.99Highly polarized towards F
π(C=C)Benzene Ring~1.6-1.7Delocalized over the ring
LP(Cl)Cl~1.9Multiple lone pairs on each Cl
LP(F)F~1.9Multiple lone pairs on each F

Note: The data in this table is illustrative and not based on actual computational results, as none were found in the literature.

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling of reaction mechanisms for this compound would involve the use of quantum chemical methods, such as Density Functional Theory (DFT), to map out the potential energy surface for various chemical transformations. This type of analysis is crucial for understanding the reactivity of the molecule, predicting reaction products, and optimizing reaction conditions.

Potential areas of investigation for this molecule would include its susceptibility to nucleophilic aromatic substitution (SNAr). Given the electron-deficient nature of the benzene ring due to the presence of three chlorine atoms and a trifluoromethyl group, it is expected to be reactive towards strong nucleophiles. Computational studies could identify the most likely position for substitution, the structure of the Meisenheimer intermediate, and the activation energies for the reaction pathways.

Another area of interest would be the molecule's behavior under reductive or oxidative conditions. For instance, modeling the stepwise removal of chlorine atoms via hydrodechlorination reactions would be valuable for understanding its environmental fate and potential degradation pathways. Similarly, computational studies could explore its stability and decomposition mechanisms under thermal or photochemical conditions.

A typical research study in this area would present data such as:

Interactive Data Table: Hypothetical Calculated Activation Energies for SNAr of this compound with a Nucleophile

Position of AttackNucleophileSolventActivation Energy (kcal/mol)
C1MeO⁻MethanolData not available
C2MeO⁻MethanolData not available
C3MeO⁻MethanolData not available

Note: This table illustrates the type of data that would be generated from such a study; no specific findings for this compound are currently available.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For this compound, MD simulations would provide insights into its conformational flexibility and the nature of its interactions with other molecules.

A key aspect of a conformational analysis for this molecule would be the rotation of the trifluoromethyl group. While rotation around the C-CF3 bond is expected to be relatively free, there might be a small energy barrier, and MD simulations could quantify the rotational dynamics and preferred conformations.

MD simulations would also be invaluable for understanding the intermolecular interactions of this compound in different environments. In the solid state, these simulations could predict the crystal packing and identify the dominant intermolecular forces, such as halogen bonding (C-Cl···X) and dipole-dipole interactions. In solution, MD simulations could model the solvation shell around the molecule and calculate properties like the free energy of solvation.

The results of MD simulations are often presented in the form of radial distribution functions, which describe the probability of finding another molecule at a certain distance, or through analysis of specific interaction energies.

Interactive Data Table: Hypothetical Intermolecular Interaction Parameters from MD Simulations

Interaction TypeAtom PairAverage Distance (Å)Interaction Energy (kcal/mol)
Halogen BondCl···ClData not availableData not available
π-π StackingBenzene Ring - Benzene RingData not availableData not available
Dipole-DipoleMolecule - MoleculeData not availableData not available

Note: This table is a representation of potential findings from MD simulations, for which no specific data has been published for this compound.

Environmental Transformation and Degradation Pathways of 1,2,3 Trichloro 4 Trifluoromethyl Benzene

Biotransformation Pathways in Environmental Matrices

The biotransformation of 1,2,3-trichloro-4-(trifluoromethyl)benzene in the environment is dependent on the presence of microbial communities with the necessary enzymatic machinery to break down this highly substituted aromatic compound.

Aerobic Degradation: Under aerobic conditions, the microbial degradation of chlorinated benzenes with four or fewer chlorine atoms has been observed. nih.gov The initial step in the aerobic catabolism of such compounds is typically the oxidation of the aromatic ring by dioxygenase enzymes, leading to the formation of chlorocatechols. nih.gov These intermediates are then further metabolized, resulting in ring cleavage and eventual mineralization to carbon dioxide and chloride ions. nih.gov However, the presence of the trifluoromethyl group, a strong electron-withdrawing group, can render the aromatic ring more resistant to electrophilic attack by oxygenases, potentially slowing down the degradation process. Studies on related compounds like trifluralin (B1683247) have shown that aerobic degradation does occur, with more extensive degradation and a greater number of transformation products compared to anaerobic conditions. nih.gov

Anaerobic Degradation: In anaerobic environments, such as saturated soils and sediments, reductive dechlorination is a more likely degradation pathway for highly chlorinated benzenes. nih.gov This process involves the sequential removal of chlorine atoms, which is often mediated by halorespiring bacteria. nih.gov For this compound, it is plausible that it could be reductively dechlorinated to dichlorinated and monochlorinated trifluoromethylbenzene isomers. While lower chlorinated benzenes are less readily transformed under anaerobic conditions, the complete mineralization of benzene (B151609) has been observed under various anaerobic conditions, including nitrate-reducing, iron-reducing, sulfate-reducing, and methanogenic conditions. scholaris.ca However, the persistence of the trifluoromethyl group under anaerobic conditions is a key question, as the C-F bond is generally strong and resistant to cleavage.

Specific transformation products for this compound have not been extensively documented in environmental studies. However, based on the degradation pathways of similar compounds, a number of potential metabolites can be inferred.

Under aerobic conditions, hydroxylated and dechlorinated derivatives are expected. The initial attack by dioxygenases could lead to the formation of trichloro(trifluoromethyl)phenols. Subsequent degradation could result in dichlorinated and monochlorinated catechols with the trifluoromethyl group intact.

Under anaerobic conditions, the primary transformation products would likely be the result of reductive dechlorination. This would lead to the formation of various isomers of dichloro(trifluoromethyl)benzene and monochloro(trifluoromethyl)benzene. The complete degradation of the trifluoromethyl group itself is less certain and may require specific microbial consortia.

The table below summarizes the potential transformation products based on known degradation pathways of analogous compounds.

Degradation Pathway Potential Transformation Products Precursor Compound(s)
Aerobic DegradationTrichloro(trifluoromethyl)phenolsThis compound
Dichloro(trifluoromethyl)catecholsTrichloro(trifluoromethyl)phenols
Anaerobic DegradationDichloro(trifluoromethyl)benzene isomersThis compound
Monochloro(trifluoromethyl)benzene isomersDichloro(trifluoromethyl)benzene isomers

Abiotic Degradation Processes in Water and Soil Systems

In addition to biological processes, abiotic degradation can contribute to the transformation of this compound in the environment. Hydrolysis is not expected to be a significant degradation pathway for this compound under typical environmental pH and temperature conditions due to the stability of the C-Cl and C-CF3 bonds on the aromatic ring. who.int

However, other abiotic processes may play a role. For instance, in the presence of certain minerals, reductive dechlorination can occur. While specific studies on this compound are lacking, research on other chlorinated solvents has shown that they can be degraded by reduced iron minerals.

Long-Range Environmental Transport Considerations for Halogenated Aromatics

The potential for long-range environmental transport of a chemical is determined by a combination of its physical-chemical properties, including volatility, persistence in various environmental compartments, and partitioning behavior. Halogenated aromatic compounds, such as this compound, often exhibit properties that make them susceptible to long-range transport.

Their semi-volatile nature allows them to partition between the atmosphere, water, and soil. scispace.com Once in the atmosphere, their persistence, largely determined by the rate of photochemical degradation, dictates how far they can be transported. bham.ac.uk Compounds with longer atmospheric half-lives can travel significant distances from their source, leading to their presence in remote ecosystems. researchgate.netresearchgate.net The "grasshopper effect," where a chemical undergoes repeated cycles of volatilization and deposition, can also contribute to its transport to colder regions.

For this compound, its relatively high volatility, suggested by its structural similarity to other volatile organic compounds, and its expected resistance to degradation would indicate a moderate to high potential for long-range atmospheric transport.

Applications of 1,2,3 Trichloro 4 Trifluoromethyl Benzene As a Chemical Intermediate and in Functional Materials

Role in the Synthesis of Complex Organic Molecules

The strategic placement of three chlorine atoms and a trifluoromethyl group makes 1,2,3-trichloro-4-(trifluoromethyl)benzene a versatile intermediate in organic synthesis. These substituents activate the benzene (B151609) ring for certain types of reactions while providing multiple points for further functionalization.

This compound serves as a foundational scaffold for creating more elaborate chemical structures. The trifluoromethyl group is a highly sought-after moiety in medicinal and agricultural chemistry because it can enhance properties such as metabolic stability and lipophilicity. beilstein-journals.org The presence of chlorine atoms allows for their stepwise replacement through nucleophilic substitution reactions, enabling the introduction of various functional groups.

In industrial settings, trifluoromethyl- and chloro-substituted benzene derivatives are crucial intermediates. They are instrumental in the production of herbicides, pesticides, and other specialty chemicals. For example, 4-chlorobenzotrichloride (B167033) is a valuable intermediate in the commercial production of certain herbicides. google.com The synthesis of many active agrochemical ingredients relies on the construction of a molecule around a trifluoromethyl-containing ring structure. nih.gov

The industrial synthesis of trifluoromethylpyridine derivatives, which are key components in many modern herbicides, often starts from building blocks containing a trifluoromethyl group. nih.gov Similarly, the process for creating 4-substituted-1-(trifluoromethoxy)benzene compounds, which are useful in pharmaceuticals and liquid crystal materials, highlights the industrial manipulation of halogenated benzene rings. google.com Given its structure, this compound is a potential intermediate in multi-step industrial processes where its substituents can be selectively modified to build the final product. The Harmonized Tariff Schedule of the United States lists related compounds like O-(3-chloropropyl) O-[4-nitro-3-(trifluoromethyl)phenyl] methylphosphonothionate, indicating the commercial relevance of this structural class of chemicals. whitehouse.gov

Exploration in Optoelectronic and Non-Linear Optical Materials

The field of materials science has shown significant interest in organic molecules with strong electron-withdrawing groups for applications in optoelectronics and as non-linear optical (NLO) materials. These materials can manipulate light, which is essential for technologies like optical communications and data storage. The trifluoromethyl group, due to its powerful electron-withdrawing capabilities, is a key functional group in the design of such materials.

Research has demonstrated that incorporating trifluoromethyl groups into aromatic systems can tune the electronic and photophysical properties of molecules. For example, 1,3-Bis(trifluoromethyl)benzene has been used as a versatile building block to synthesize conjugated systems with potential applications as molecular accumulators or photonic antennas. researchgate.net The design of these materials often involves creating a donor-acceptor structure to facilitate charge transfer, a key mechanism for NLO activity. The trifluoromethylated benzene moiety typically serves as the electron-acceptor part of the molecule. While direct studies on this compound for these specific applications are not widely documented, its electronic properties make it a candidate for exploration in this area. The combined electron-withdrawing effects of the -CF₃ group and the three chlorine atoms would create a highly electron-deficient aromatic ring, a desirable feature for acceptor components in functional optoelectronic materials.

Research on Structure-Application Relationships in Chemical Design

The specific arrangement of atoms and functional groups in this compound directly dictates its utility in chemical synthesis and materials science. The key structure-application relationships are rooted in the electronic effects and reactivity of its substituents.

Reactivity and Role as an Intermediate : The benzene ring is heavily substituted with five electron-withdrawing atoms (3xCl, 1xC from CF₃). This has two major consequences. First, the ring is highly deactivated towards electrophilic aromatic substitution. Second, and more importantly for its application, it is activated for nucleophilic aromatic substitution. This allows the chlorine atoms to be replaced by nucleophiles (e.g., amines, alkoxides), providing a pathway to a wide range of derivatives. This reactivity is the foundation of its role as a versatile chemical intermediate. chemrxiv.orggoogle.com

Physicochemical Properties for Bio-application : The -CF₃ group is a critical pharmacophore in modern drug design. It is known to increase a molecule's lipophilicity, which can improve its absorption and transport in biological systems. It also enhances metabolic stability by blocking sites that might otherwise be vulnerable to oxidative metabolism by enzymes. beilstein-journals.org Therefore, incorporating the 4-(trifluoromethyl)phenyl scaffold, as derived from this or related compounds, is a deliberate strategy in the design of new pharmaceuticals and agrochemicals. nih.govnih.gov

Electronic Properties for Materials Science : In the context of functional materials, the electron-accepting nature of the substituted ring is paramount. The combination of the -CF₃ group and chlorine atoms creates a strong, stable electron acceptor. This property is essential for designing molecules for optoelectronics or NLO applications, where charge-transfer characteristics are tuned by pairing such acceptors with suitable electron-donor moieties. researchgate.net

The table below summarizes the key structural features and their corresponding influence on the compound's applications.

Structural FeatureInfluence on Application
Trifluoromethyl (-CF₃) Group Enhances lipophilicity and metabolic stability in bioactive molecules; acts as a strong electron-acceptor in functional materials.
Three Chlorine (Cl) Atoms Provide multiple reactive sites for nucleophilic substitution, allowing for diverse functionalization; contribute to the electron-deficient nature of the ring.
Polysubstituted Aromatic Ring High degree of chemical stability and a rigid scaffold upon which to build more complex molecular architectures.
Source: beilstein-journals.orgchemrxiv.orgnih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,2,3-trichloro-4-(trifluoromethyl)benzene, and what factors influence yield optimization?

  • Methodological Answer : The compound can be synthesized via electrophilic aromatic substitution, where trifluoromethyl and chlorine groups are introduced sequentially. Key steps include:

  • Chlorination : Direct chlorination of 4-(trifluoromethyl)benzene using Cl₂/FeCl₃ under controlled temperature (40–60°C) to avoid over-chlorination .
  • Regioselectivity : Steric and electronic effects of the trifluoromethyl group direct chlorination to the ortho and para positions. Kinetic vs. thermodynamic control must be evaluated using time-resolved GC-MS .
  • Yield Optimization : Purification via fractional crystallization (cold ethanol/water mixtures) improves purity (>98% by GC) .

Q. How can researchers validate the identity and purity of this compound in synthetic batches?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : ¹⁹F NMR distinguishes trifluoromethyl environments (δ −60 to −65 ppm), while ¹H NMR confirms aromatic proton absence .
  • GC-MS : Retention time matching with certified standards (e.g., Kanto Reagents) and isotopic patterns (M+2/M+4 ratios for Cl) confirm molecular identity .
  • HPLC-PDA : Quantify impurities using reverse-phase C18 columns (acetonitrile/water eluent) with UV detection at 254 nm .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Store at 0–6°C in amber glass to prevent photodegradation and volatility losses .
  • PPE : Use nitrile gloves, fume hoods, and vapor-resistant goggles due to potential respiratory and dermal toxicity (analogous to 1,2,4-trichlorobenzene risks) .
  • Waste Disposal : Neutralize with NaOH/ethanol mixtures to dechlorinate before incineration .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nucleophilic substitution reactions on this compound?

  • Methodological Answer :

  • Electronic Effects : The electron-withdrawing trifluoromethyl group activates specific positions for substitution. DFT calculations (B3LYP/6-31G*) predict charge distribution, showing enhanced reactivity at the C-4 position .
  • Experimental Validation : Perform competitive reactions with NH₃ or methoxide, monitoring intermediates via in-situ IR or LC-MS to map substitution pathways .

Q. How does this compound interact with environmental matrices, and what analytical methods detect its degradation products?

  • Methodological Answer :

  • Photodegradation Studies : Expose to UV light (254 nm) in aqueous/organic solvents. Use SPE (solid-phase extraction) followed by HRMS-Orbitrap to identify chlorinated byproducts (e.g., dichlorobenzotrifluorides) .
  • Soil Adsorption : Conduct batch experiments with varying pH (3–9) and organic matter content. Quantify adsorption coefficients (Kd) via HPLC-UV .

Q. What computational strategies predict the thermodynamic stability and reactivity of this compound derivatives?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess stability. Compare with experimental DSC data for melting point validation .
  • Reactivity Descriptors : Calculate Fukui indices (Gaussian 16) to identify electrophilic/nucleophilic sites for functionalization .

Q. How can researchers resolve contradictions in reported toxicity data for halogenated benzene derivatives like this compound?

  • Methodological Answer :

  • Meta-Analysis : Use PRISMA guidelines to evaluate peer-reviewed studies, focusing on assay conditions (e.g., cell lines, exposure times). Cross-reference with EPA’s IRIS database for weight-of-evidence assessment .
  • In Vitro Validation : Perform standardized Ames tests (OECD 471) and zebrafish embryo assays to reconcile discrepancies in genotoxicity data .

Methodological Resources

  • Spectral Libraries : Thermo Scientific’s compound database for NMR/GC-MS reference .
  • Computational Tools : Gaussian 16 for DFT, VMD for MD visualization .
  • Safety Guidelines : EPA’s IRIS protocols and OECD test guidelines for toxicity studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.